tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a 4-hydroxypyrazole moiety linked via a methyl group to the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-6-4-5-11(8-16)9-17-10-12(18)7-15-17/h7,10-11,18H,4-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRDSAYAJGJPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups on the piperidine or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Substituents
tert-Butyl 3-[(4-Aminophenyl)methyl]piperidine-1-carboxylate (CAS 331759-58-1)
- Molecular Formula : C₁₇H₂₆N₂O₂
- Molecular Weight : 290.40
- Key Features: Substituted with a 4-aminophenylmethyl group instead of hydroxypyrazole.
- Application : Critical intermediate in synthesizing Niraparib, a PARP inhibitor used in cancer therapy .
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
Piperidine/Piperazine Derivatives with Aromatic Substituents
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Structural Features : Contains a chlorophenyl-fluorophenyl pyrazole carbonyl group.
- Crystallography : Single-crystal X-ray data (R factor = 0.043) indicate stable hydrogen-bonding networks, likely due to the carbonyl and halogen substituents .
- Comparison : The hydroxypyrazole in the target compound may form fewer hydrophobic interactions but more hydrophilic bonds compared to halogenated analogs.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36
Hydrogen-Bonding and Crystallographic Behavior
The hydroxypyrazole group in the target compound is expected to participate in hydrogen bonding, similar to patterns observed in Etter’s graph-set analysis for molecular crystals . In contrast, tert-butyl 3-oxopiperidine-1-carboxylate (CAS 98977-36-7) lacks strong hydrogen-bond donors, resulting in lower melting points and reduced crystallinity .
Biological Activity
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H23N3O3
- Molecular Weight : 281.35 g/mol
- CAS Number : 2270906-53-9
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole ring and the piperidine moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which play roles in inflammatory responses.
- Modulation of Receptor Activity : The compound may act on G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Recent investigations into pyrazole derivatives indicate that they may have anticancer effects through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting angiogenesis.
Research has highlighted the ability of certain pyrazole-containing compounds to inhibit cancer cell proliferation in vitro, showing promise for further development as therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine:
| Study | Findings |
|---|---|
| Almarhoon et al. (2023) | Investigated the synthesis and antimicrobial activity of novel pyrazole derivatives; found promising results against Gram-positive bacteria. |
| Kayukova et al. (2022) | Reported on the anticancer effects of pyrazole derivatives; demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. |
| PMC Article (2024) | Discussed small molecule inhibitors targeting PD-L1; highlighted structural similarities with pyrazole compounds affecting immune response in cancer therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
